5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
CAS No.: 328556-77-0
Cat. No.: VC21446114
Molecular Formula: C22H24N4S
Molecular Weight: 376.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328556-77-0 |
|---|---|
| Molecular Formula | C22H24N4S |
| Molecular Weight | 376.5g/mol |
| IUPAC Name | 3-(2-carbazol-9-ylethyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C22H24N4S/c27-22-24-23-21(26(22)16-8-2-1-3-9-16)14-15-25-19-12-6-4-10-17(19)18-11-5-7-13-20(18)25/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,24,27) |
| Standard InChI Key | IJQULVXOXZHRAV-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C(=NNC2=S)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
| Canonical SMILES | C1CCC(CC1)N2C(=NNC2=S)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core with three substitution points: a thiol group at position 3, a cyclohexyl group at position 4, and a 2-(9H-carbazol-9-yl)ethyl group at position 5. The compound is officially registered with CAS number 328556-77-0 . The IUPAC name for this compound is 3-(2-carbazol-9-ylethyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione, which highlights its thione tautomeric form.
For computational and database purposes, the compound can be uniquely identified through its Standard InChI:
InChI=1S/C22H24N4S/c27-22-24-23-21(26(22)16-8-2-1-3-9-16)14-15-25-19-12-6-4-10-17(19)18-11-5-7-13-20(18)25/h4-7,10-13,16H,1-3,8-9,14-15H2,(H,24,27).
The corresponding Standard InChIKey is IJQULVXOXZHRAV-UHFFFAOYSA-N, providing a fixed-length identifier that serves as a convenient digital representation of the compound.
Physical and Chemical Properties
5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is characterized by the following physical and chemical properties:
The molecular structure contains several key functional groups that contribute to its chemical behavior:
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A thiol group at position 3 of the triazole ring, which exists in tautomeric equilibrium with its thione form
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A nitrogen-rich 1,2,4-triazole heterocycle
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A carbazole moiety connected via an ethyl linker
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A cyclohexyl group directly attached to the triazole ring
The combination of these structural features contributes to the compound's unique chemical reactivity and potential applications in various fields.
Applications in Materials Science
Organic Electronics
5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol has been investigated for applications in organic electronics, particularly in photovoltaic devices such as perovskite solar cells. The compound's unique structure makes it potentially valuable as a hole-selective contact material, which is crucial for efficient charge transport in solar cells.
The carbazole moiety, known for its electron-donating properties and extended π-conjugation, contributes to the compound's electronic characteristics. Meanwhile, the triazole ring offers excellent thermal stability and can participate in coordination with metals commonly used in electronic devices.
Interface Engineering
The thiol/thione functionality of the compound provides an anchoring point for interaction with metal surfaces, which is valuable for interface engineering in layered electronic devices. This feature potentially allows the molecule to form self-assembled monolayers on metal surfaces, improving charge transport properties and device performance.
The combination of the electron-donating carbazole unit and the electron-accepting triazole-thiol moiety creates a push-pull system within the molecule that may facilitate charge separation in photovoltaic applications.
Medicinal Chemistry Applications
Structure-Activity Relationships
The biological activities of 5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol are likely influenced by several structural features:
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The carbazole group: Often associated with DNA intercalation and interactions with various enzymes
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The triazole ring: Provides hydrogen bonding capabilities and metabolic stability
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The thiol/thione group: Offers potential for coordination with metal ions in enzyme active sites
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The cyclohexyl group: Contributes to lipophilicity and may enhance membrane permeability
Modification of these structural elements could potentially tune the compound's biological activity profile, making it a interesting scaffold for medicinal chemistry research.
Chemical Reactivity and Structural Modifications
Reactions of the Thiol Group
The thiol group in 5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol represents a reactive center that can participate in various transformations:
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Oxidation reactions: The thiol can be oxidized to disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide
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Alkylation: S-alkylation can produce thioethers with various functional properties
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Metal coordination: The thiol group can coordinate with transition metals to form complexes
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Nucleophilic substitution: As a nucleophile, the thiol can participate in addition or substitution reactions
These reactions provide avenues for structural modification to fine-tune the compound's properties for specific applications.
Stability Considerations
The stability of 5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol under different conditions is an important consideration for its applications:
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Thermal stability: The triazole ring typically confers good thermal stability
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Oxidative stability: The thiol group is susceptible to oxidation, which may affect long-term storage
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Photostability: The carbazole moiety may absorb UV light, potentially affecting photostability
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Hydrolytic stability: The compound likely exhibits good resistance to hydrolysis
Understanding these stability parameters is crucial for proper handling, storage, and application of the compound in various research contexts.
Computational Studies and Molecular Modeling
Electronic Structure
The electronic structure of 5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol can be analyzed using computational methods to predict its properties. Key electronic features include:
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The electron distribution across the conjugated carbazole system
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The frontier molecular orbitals (HOMO and LUMO) that determine reactivity
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The tautomeric equilibrium between thiol and thione forms
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Conformational preferences influenced by the flexible ethyl linker and cyclohexyl group
These electronic features influence the compound's spectroscopic properties, reactivity patterns, and potential interactions with biological targets or material interfaces.
Structure Representation
For computational and database purposes, 5-[2-(9H-carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol can be represented using various notations. Two common representations are the SMILES notation and molecular structure diagrams:
SMILES: C1CCC(CC1)N2C(=NNC2=S)CCN3C4=CC=CC=C4C5=CC=CC=C53
This linear notation encodes the molecular structure in a way that can be processed by computational chemistry software and cheminformatics tools.
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